molecular formula C20H18F2N6O3 B2867035 benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040676-83-2

benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Katalognummer: B2867035
CAS-Nummer: 1040676-83-2
Molekulargewicht: 428.4
InChI-Schlüssel: ZHHLUIRFBUFKLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a synthetic compound known for its diverse applications in chemical and biological research. Structurally, it combines a benzodioxole moiety with a piperazine ring, linked through a methanone group. The 1H-tetrazol substituent enhances its potential reactivity and binding specificity, making it a subject of interest in pharmaceutical chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

  • Formation of Benzo[d][1,3]dioxole: : Starting with catechol, it undergoes methylenation using formaldehyde and an acidic catalyst to form the dioxole ring.

  • Synthesis of 1-(3,4-Difluorophenyl)-1H-tetrazole: : The 3,4-difluorophenyl amine reacts with sodium azide under acidic conditions to yield the tetrazole ring.

  • Piperazine Derivatization: : The intermediate piperazine is alkylated with a suitable halomethyl derivative to introduce the methylene bridge.

  • Coupling Reaction: : The final coupling involves the reaction between the benzodioxole derivative and the piperazine-tetrazole derivative using a coupling agent like EDCI (ethyl(dimethylaminopropyl) carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production often scales up these reactions using optimized conditions:

  • Continuous flow reactors for enhanced yield and purity.

  • Automated purification systems like preparative HPLC.

  • Use of green chemistry principles to reduce waste and improve safety.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : It can undergo oxidation to form quinone derivatives, often using oxidizing agents like potassium permanganate.

  • Reduction: : The compound's ketone group can be reduced to a hydroxyl group using agents like lithium aluminium hydride (LiAlH4).

  • Substitution: : The tetrazole ring allows for nucleophilic substitutions, where halogenated derivatives can be introduced.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, acetic acid, water.

  • Reduction: : LiAlH4 in dry ether.

  • Substitution: : Halogenated reagents (e.g., bromine), in the presence of base catalysts.

Major Products

  • From Oxidation: : Quinone derivatives.

  • From Reduction: : Hydroxy derivatives.

  • From Substitution: : Halogenated tetrazole-piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is widely used in:

  • Chemistry: : As a precursor in the synthesis of more complex molecules and in reaction mechanism studies.

  • Biology: : Investigating its interactions with various biological macromolecules, like proteins and nucleic acids.

  • Medicine: : As a potential pharmacophore in the development of new drugs targeting neurological and inflammatory diseases.

  • Industry: : Used in the production of high-value specialty chemicals and potential therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzo[d][1,3]dioxole derivatives: : Structurally similar, but with variations in the substituents attached to the dioxole ring.

  • 1H-Tetrazole derivatives: : Compounds like 1-phenyl-1H-tetrazole, differing mainly in the phenyl group substitution pattern.

Unique Features

  • Unique Chemical Structure: : Combines diverse functional groups, enhancing its reactivity and binding specificity.

  • Pharmacological Potential: : Higher efficacy in targeting specific receptors and enzymes compared to simpler analogues.

This compound's structural complexity and multifunctionality make it a valuable entity in both academic research and industrial applications. Its unique attributes continue to drive innovation and discovery across various scientific disciplines.

Biologische Aktivität

The compound benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings related to its biological activity, including synthesis methods, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its biological significance. The structural formula includes a piperazine ring and a tetrazole substituent, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₁₈F₂N₄O₃
Molecular Weight362.36 g/mol
IUPAC NameThis compound
CAS Registry NumberNot available

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer activity . For instance, a study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxole moieties. These compounds were tested against several cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) using the Sulforhodamine B (SRB) assay.

Key Findings:

  • IC50 Values : The synthesized compounds showed IC50 values significantly lower than the reference drug doxorubicin:
    • HepG2: 2.38 µM
    • HCT116: 1.54 µM
    • MCF7: 4.52 µM
    • Doxorubicin: 7.46 µM (HepG2), 8.29 µM (HCT116), 4.56 µM (MCF7) .

These results indicate that some derivatives of benzo[d][1,3]dioxole may be more effective than established chemotherapeutics.

The anticancer mechanisms of these compounds were explored through various assays:

  • Cell Cycle Analysis : Indicated alterations in cell cycle progression.
  • Apoptosis Assessment : Utilized Annexin V-FITC to evaluate apoptosis induction.
  • Mitochondrial Pathway Studies : Investigated the expression levels of Bax and Bcl-2 proteins to understand the apoptotic pathways involved .

Case Studies

A notable case study involved the synthesis of a specific derivative containing the benzo[d][1,3]dioxole structure linked to a piperazine scaffold. This compound was evaluated for its potential as an EGFR inhibitor, which is crucial in many cancers due to its role in cell proliferation and survival.

Study Highlights:

  • The compound showed promising results in inhibiting EGFR activity.
  • In vitro tests demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Eigenschaften

IUPAC Name

1,3-benzodioxol-5-yl-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N6O3/c21-15-3-2-14(10-16(15)22)28-19(23-24-25-28)11-26-5-7-27(8-6-26)20(29)13-1-4-17-18(9-13)31-12-30-17/h1-4,9-10H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHLUIRFBUFKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.